N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide
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Description
“N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide” is a compound that belongs to the class of molecules known as pyrido[3,4-d]pyrimidines . These compounds are known to be privileged kinase scaffolds . They are part of a larger group of compounds known as fused pyrimidines, which have been extensively explored by medicinal chemists .
Mechanism of Action
Target of Action
Similar pyridopyrimidine compounds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar pyridopyrimidine compounds have been reported to inhibitDihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is essential for DNA and RNA synthesis . By inhibiting DHFR, these compounds reduce the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA .
Biochemical Pathways
Based on the reported inhibition of dhfr, it can be inferred that the compound affects thetetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of pyrimidine and purine, which are necessary for the synthesis of RNA and DNA . Therefore, the compound’s action could lead to the disruption of RNA and DNA synthesis, affecting cell proliferation .
Pharmacokinetics
Similar pyridopyrimidine compounds have been reported to have rapid turnover in human liver microsomes (hlm) . The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved HLM stability . This suggests that the compound might have good bioavailability.
Result of Action
Similar pyridopyrimidine compounds have been reported to stop the synthesis of rna and dna, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction suggests that the compound may play a role in modulating cell cycle progression .
Cellular Effects
The compound has been shown to exert significant effects on various types of cells. For instance, it has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, suggesting potential anti-cancer properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to bind to the active site of CDK2, leading to the inhibition of this enzyme . This interaction can result in alterations in cell cycle progression and apoptosis induction within cells .
Dosage Effects in Animal Models
These studies often reveal threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It has been suggested that the compound may be metabolized by CYP3A, a key enzyme involved in drug metabolism .
Transport and Distribution
Given its biochemical properties and cellular effects, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its molecular structure and known interactions, it is likely that it localizes to specific compartments or organelles within the cell where it exerts its effects .
Properties
IUPAC Name |
N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18(22(2,20)21)11-4-7-19(8-5-11)14-12-3-6-15-9-13(12)16-10-17-14/h3,6,9-11H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVRBKUBRFEFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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